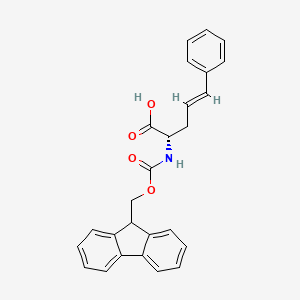

Fmoc-L-Styrylalanine

説明

Fmoc-L-Styrylalanine is a compound with the molecular formula C26H23NO4 and a molecular weight of 413.47 . It is used for research and development purposes .

Synthesis Analysis

Fmoc-L-Styrylalanine is synthesized using the Fmoc strategy for solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-L-Styrylalanine consists of 26 Carbon atoms, 23 Hydrogen atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 57 bonds, including 34 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The Fmoc group in Fmoc-L-Styrylalanine is a base-labile protecting group used in organic synthesis . It can be rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学的研究の応用

Hydrogel Formation

Fmoc-functionalized amino acids, including Fmoc-L-Styrylalanine, have been used to construct hydrogels . These hydrogels find a wide range of applications due to their unique properties. For instance, they can exhibit pH-controlled ambidextrous gelation, which means they can form gels in both water and organic solvents at different pH values . This property is significant among gelators and can be utilized in various fields such as drug delivery and tissue engineering .

High Thermal Stability

The hydrogels formed by Fmoc-functionalized amino acids demonstrate high thermal stability, even at low concentrations . This makes them suitable for applications that require stability under high-temperature conditions.

Drug Delivery

Fmoc-functionalized amino acids can be used as drug carriers . The ability of these compounds to form stable hydrogels makes them ideal for encapsulating drugs and delivering them to specific locations in the body .

Dye Removal

The hydrogels formed by Fmoc-functionalized amino acids have been found to possess dye removal properties . This suggests potential applications in environmental cleanup and water treatment processes .

Antibacterial Activity

Some Fmoc-functionalized amino acids have shown broad-spectrum antibacterial activity . For instance, a hydrogel formed by the self-assembly of Fmoc-L-Leucine and Fmoc-L-Lysine demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that Fmoc-L-Styrylalanine could potentially have similar properties, opening up possibilities for its use in combating bacterial infections .

Cell Viability

Fmoc-functionalized amino acids have been found to be viable for selected cell types . This property is crucial for their use in biomedical applications, particularly in cell culture and tissue engineering .

作用機序

Target of Action

Fmoc-L-Styrylalanine primarily targets bacterial biofilms, specifically those formed by Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound’s action is particularly effective against these biofilms due to its surfactant properties .

Mode of Action

Fmoc-L-Styrylalanine interacts with its targets by reducing the components of the extracellular matrix (ECM) in the biofilm . This reduction affects the stability of the biofilm through direct interactions with ECM components or indirectly by reducing the bacterial cell population . The compound is also used as a protecting group for amines in chemical synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The biochemical pathways affected by Fmoc-L-Styrylalanine involve the disruption of bacterial biofilm formation. By reducing the components of the ECM, the compound interferes with the stability and integrity of the biofilm . This disruption prevents the biofilm from providing a protective environment for bacteria, thereby inhibiting their growth and proliferation .

Pharmacokinetics

A study has shown that the compound has favorable oral bioavailability and in-vivo tolerance . These properties suggest that Fmoc-L-Styrylalanine could potentially be used as a treatment for systemic infections .

Result of Action

The primary result of Fmoc-L-Styrylalanine’s action is the inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa . Not only does the compound prevent the formation of new biofilms, but it also eradicates already formed biofilms on surfaces . This dual action makes Fmoc-L-Styrylalanine a potent antibacterial agent .

Safety and Hazards

特性

IUPAC Name |

(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DDVUFSRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Styrylalanine | |

CAS RN |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

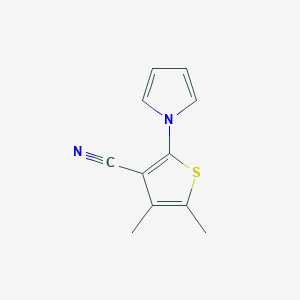

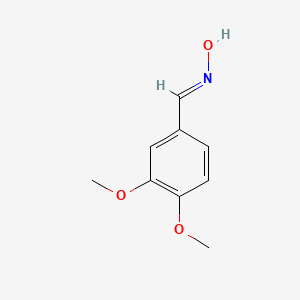

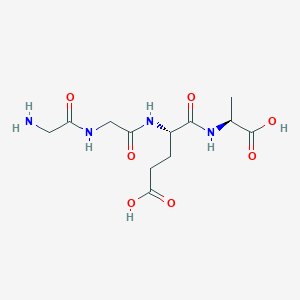

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)